N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE shares similarities with other pyrazole-based compounds, such as:
- 5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
The uniqueness of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C16H22F3N5O2S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H22F3N5O2S/c1-10(7-21-27(25,26)14-8-20-23(3)11(14)2)9-24-13(12-4-5-12)6-15(22-24)16(17,18)19/h6,8,10,12,21H,4-5,7,9H2,1-3H3 |
InChI Key |
NFZMTEDISYAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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